Home > Products > Screening Compounds P19821 > 3-(BENZYLOXY)BENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE
3-(BENZYLOXY)BENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE -

3-(BENZYLOXY)BENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE

Catalog Number: EVT-5885694
CAS Number:
Molecular Formula: C20H18N6O
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is a synthetic compound that belongs to the class of heterocyclic compounds. It features a [, , ]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The presence of the benzyloxybenzaldehyde moiety suggests potential applications in materials science and as a building block for more complex molecules.

Synthesis Analysis
  • Synthesis of the [, , ]triazolo[4,3-b]pyridazine core: This can be achieved through various methods described in the literature, often involving the reaction of a suitably substituted hydrazine with a pyridazine derivative. For instance, reacting 3-chloro-6-methylpyridazine with hydrazine hydrate could yield 3-hydrazino-6-methylpyridazine. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Relevance: PF-04254644 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone. Both compounds feature a methyl substituent on the triazole ring of this core structure. This structural similarity highlights the importance of the [, , ]triazolo[4,3-b]pyridazine motif in medicinal chemistry, particularly in developing kinase inhibitors.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-Met inhibitor investigated for its anti-cancer properties []. While initially promising, clinical trials revealed species-dependent toxicity, causing renal complications in patients due to crystal deposits []. Metabolic studies identified a key metabolite, 2-quinolinone-SGX523 (M11), formed by aldehyde oxidase (AO) in monkeys and humans but not significantly in other species []. M11's low solubility in urine was implicated in the observed renal toxicity [].

    Relevance: This compound also features the [, , ]triazolo[4,3-b]pyridazine system, directly linking it to 3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone. The presence of the 1-methyl-1H-pyrazol-4-yl substituent on the pyridazine ring in both compounds further strengthens their structural relationship. This highlights the potential for structural modifications on this core scaffold to influence both pharmacological activity and metabolic liability.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: A series of N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity []. These compounds showed good to moderate activity against various microorganisms [].

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation by shifting metabolism to the naphthyridine ring alkoxy substituent []. While this modification successfully shifted the primary metabolic site, Compound 2 still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1 [].

    Relevance: Compound 2 illustrates the complexities of mitigating bioactivation and toxicity. Although it shares the [, , ]triazolo[4,3-b]pyridazine core with 3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, its relevance lies in showcasing the challenges of predicting metabolic liabilities and the importance of carefully considering structural modifications to improve a drug candidate's safety profile. This case highlights the need for iterative design strategies in medicinal chemistry to balance potency and safety.

This analysis demonstrates that while the provided literature does not directly mention structural analogs of 3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, several compounds share important structural motifs and belong to related chemical classes. Analyzing these related compounds provides valuable insights into the structure-activity relationships and potential applications of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold. Further investigation into the properties and biological activities of 3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone may benefit from exploring its relationship to these structurally related compounds.

Properties

Product Name

3-(BENZYLOXY)BENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE

IUPAC Name

3-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H18N6O/c1-15-22-24-20-11-10-19(25-26(15)20)23-21-13-17-8-5-9-18(12-17)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,25)/b21-13+

InChI Key

SHVFKMZYRNDAKU-FYJGNVAPSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.